molecular formula C19H18N2O3 B2477075 N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclopropanecarboxamide CAS No. 921918-94-7

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclopropanecarboxamide

Numéro de catalogue: B2477075
Numéro CAS: 921918-94-7
Poids moléculaire: 322.364
Clé InChI: QICYTNPCZQYPJS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C19H18N2O3 and its molecular weight is 322.364. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclopropanecarboxamide is a complex organic compound that belongs to the dibenzo[b,f][1,4]oxazepine class. This compound has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a dibenzodiazepine core fused with an oxazepine ring, characterized by the following molecular formula:

  • Molecular Formula : C₁₉H₁₈N₂O₄
  • Molecular Weight : 342.36 g/mol

Structural Features

The presence of substituents such as dimethyl groups at positions 8 and 10, along with an oxo group at position 11, contributes to its reactivity and potential biological activity. The cyclopropanecarboxamide moiety further enhances its pharmacological profile.

PropertyValue
Molecular FormulaC₁₉H₁₈N₂O₄
Molecular Weight342.36 g/mol
StructureStructure

Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes or receptors involved in various diseases. Notably, compounds with similar structures have demonstrated the ability to inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression and other disorders .

Potential Mechanisms Include:

  • Histone Deacetylase Inhibition : Similar compounds have shown promise in targeting HDACs, suggesting a potential for epigenetic modulation.
  • Neuroactive Properties : The dibenzodiazepine framework may contribute to neuroactive effects, potentially influencing neurotransmitter systems.

Case Studies and Research Findings

  • Histone Deacetylase Inhibition :
    • A study demonstrated that derivatives of dibenzo[b,f][1,4]oxazepines exhibit significant inhibition of HDAC activity, leading to increased acetylation of histones and subsequent gene expression changes associated with cancer cell apoptosis .
  • Neuropharmacological Effects :
    • Research has indicated that compounds within the dibenzo[b,f][1,4]oxazepine family can modulate neurotransmitter levels in animal models, suggesting potential applications in treating neurodegenerative disorders .
  • Antimicrobial Activity :
    • Some derivatives have been tested for antimicrobial properties against various bacterial strains, showing promising results that warrant further investigation .

Comparative Analysis with Similar Compounds

To highlight the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

Compound NameStructural FeaturesBiological Activity
5H-Dibenzo[b,e][1,4]oxazepinLacks methoxy group; different substitutionsVaries; some show neuroactive properties
N-[1,3-dimethyl-2-oxo...]Contains tetrahydropyridine; different bioactivity profileAnticancer properties
Methyl (10-methyl...)Similar oxazepine structure but different methyl substitutionPotential HDAC inhibitor

Propriétés

IUPAC Name

N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-11-3-7-17-15(9-11)21(2)19(23)14-10-13(6-8-16(14)24-17)20-18(22)12-4-5-12/h3,6-10,12H,4-5H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QICYTNPCZQYPJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4CC4)C(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.